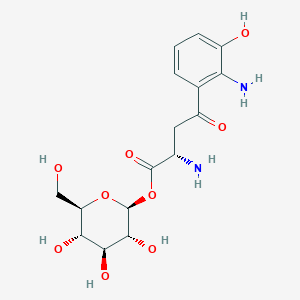
1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside is a metabolite derived from tryptophan, a crucial amino acid. This compound is known for its role in various biological processes, including its involvement in the kynurenine pathway, which is essential for maintaining cellular homeostasis and regulating immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside typically involves the enzymatic conversion of 3-hydroxykynurenine with glucosyltransferase enzymes. This reaction occurs under mild conditions, often in aqueous solutions at neutral pH .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for the conversion of 3-hydroxykynurenine to its glucoside form .
Analyse Chemischer Reaktionen
Types of Reactions
1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinolinic acid derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various quinolinic acid derivatives and other substituted compounds that retain the glucopyranoside moiety .
Wissenschaftliche Forschungsanwendungen
1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside involves its interaction with various molecular targets in the kynurenine pathway. It acts as a substrate for enzymes like kynurenine monooxygenase and kynureninase, leading to the production of neuroactive metabolites such as quinolinic acid and kynurenic acid . These metabolites play crucial roles in modulating immune responses and maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxykynurenine: A direct precursor in the kynurenine pathway.
Kynurenic Acid: A neuroprotective metabolite derived from kynurenine.
Quinolinic Acid: A neurotoxic metabolite involved in neurodegenerative diseases.
Uniqueness
1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside is unique due to its glucopyranoside moiety, which enhances its solubility and stability compared to other kynurenine metabolites . This unique structure allows it to participate in specific biochemical pathways and exert distinct biological effects .
Eigenschaften
Molekularformel |
C16H22N2O9 |
|---|---|
Molekulargewicht |
386.35 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C16H22N2O9/c17-7(4-9(21)6-2-1-3-8(20)11(6)18)15(25)27-16-14(24)13(23)12(22)10(5-19)26-16/h1-3,7,10,12-14,16,19-20,22-24H,4-5,17-18H2/t7-,10+,12+,13-,14+,16-/m0/s1 |
InChI-Schlüssel |
MNTNJRUTWUIKTI-PVLDVPJISA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)C[C@@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)OC2C(C(C(C(O2)CO)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


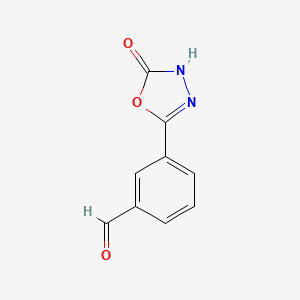
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
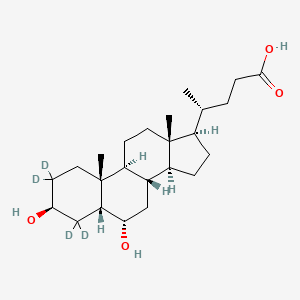
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
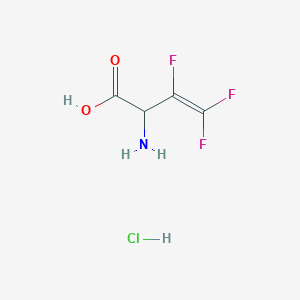
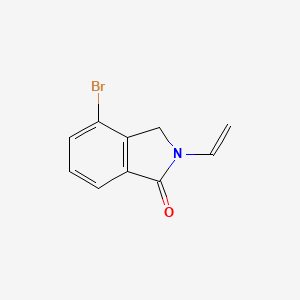
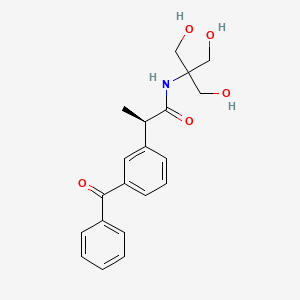
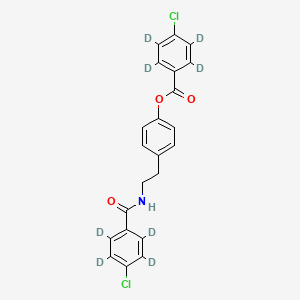
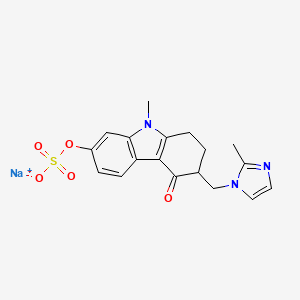
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
![3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)
